molecular formula C24H35N5O3 B12430147 N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide

N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B12430147
M. Wt: 441.6 g/mol
InChI Key: PIOIVHHIGWTEJQ-UHFFFAOYSA-N
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Description

TPN171 is a novel pyrimidinone phosphodiesterase-5 inhibitor developed by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. This compound is primarily intended for the treatment of pulmonary arterial hypertension and male erectile dysfunction .

Preparation Methods

The synthesis of TPN171 involves several key steps, including the formation of the pyrimidinone core and subsequent modifications to enhance its pharmacological properties. The synthetic route typically involves:

Chemical Reactions Analysis

TPN171 undergoes several types of chemical reactions, including:

    Oxidation: Mono-oxidation reactions such as hydroxylation and N-oxidation.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds.

    N-dealkylation and O-dealkylation: Removal of alkyl groups from nitrogen and oxygen atoms, respectively.

    Amide Hydrolysis: Breaking of the amide bond to form carboxylic acids and amines.

    Glucuronidation and Acetylation: Conjugation reactions that enhance the solubility and excretion of the compound

Scientific Research Applications

TPN171 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of phosphodiesterase-5 inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.

    Medicine: Undergoing clinical trials for the treatment of pulmonary arterial hypertension and male erectile dysfunction. .

Mechanism of Action

TPN171 exerts its effects by inhibiting the enzyme phosphodiesterase-5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, resulting in the relaxation of smooth muscle cells and vasodilation. The primary molecular targets are the phosphodiesterase-5 enzymes found in the pulmonary arteries and penile tissue .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H35N5O3

Molecular Weight

441.6 g/mol

IUPAC Name

N-[3-(4,5-diethyl-6-oxo-1H-pyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31)

InChI Key

PIOIVHHIGWTEJQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C)C3=NC(=C(C(=O)N3)CC)CC

Origin of Product

United States

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